5-(Butylthio)-2-(2-furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole
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Overview
Description
5-(Butylthio)-2-(2-furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylthio)-2-(2-furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole typically involves multi-step organic reactions. One possible route includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The butylthio, furyl, and methylphenylsulfonyl groups can be introduced through nucleophilic substitution, electrophilic aromatic substitution, or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.
Reduction: Reduction reactions could target the sulfonyl group or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(Butylthio)-2-(2-furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular components: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(Butylthio)-2-(2-furyl)-1,3-oxazole: Lacks the methylphenylsulfonyl group.
2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole: Lacks the butylthio group.
5-(Butylthio)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole: Lacks the furyl group.
Uniqueness
The presence of all three substituents (butylthio, furyl, and methylphenylsulfonyl) in 5-(Butylthio)-2-(2-furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H19NO4S2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
5-butylsulfanyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
InChI |
InChI=1S/C18H19NO4S2/c1-3-4-12-24-18-17(19-16(23-18)15-6-5-11-22-15)25(20,21)14-9-7-13(2)8-10-14/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
USXMXPQKACWDRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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